molecular formula C8H6ClNO4 B1354426 3-Chloro-2-nitrophenylacetic acid CAS No. 23066-21-9

3-Chloro-2-nitrophenylacetic acid

Cat. No. B1354426
CAS RN: 23066-21-9
M. Wt: 215.59 g/mol
InChI Key: BLJTYQBHLXPJPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-2-nitrophenylacetic acid involves several steps. The process starts with the reaction of 2,6-dichloronitrobenzene with cyanoacetic acid tert-butyl ester in the presence of potassium carbonate . The resulting product is then subjected to heating reflux with hydrochloric acid and acetic acid, followed by stirring and heating reaction with potassium carbonate and the solvent N,N-dimethylformamide .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-nitrophenylacetic acid is C8H6ClNO4 . It has an average mass of 215.590 Da and a monoisotopic mass of 214.998535 Da .


Physical And Chemical Properties Analysis

3-Chloro-2-nitrophenylacetic acid is a white to yellow solid . It has a molecular weight of 215.59 . The storage temperature is room temperature .

Scientific Research Applications

  • Analytical Chemistry and Biomolecule Analysis

    • 3-Chloro-2-nitrophenylacetic acid has been utilized in the field of analytical chemistry, particularly in the development of molecularly imprinted polymers (MIPs). MIPs are designed for the selective extraction and analysis of specific molecules. For instance, a study by Janczura et al. (2021) explored the use of MIPs in analyzing nitroxidative stress products. They demonstrated the application of these polymers in detecting 4-hydroxy-3-nitrophenylacetic acid, a biomolecule important in biological systems, within complex samples like human urine.
  • Enzymatic Synthesis and Chiral Intermediates

    • In the realm of biochemistry and pharmaceutical research, 3-Chloro-2-nitrophenylacetic acid is used in enzymatic synthesis processes. A study by Choi et al. (2010) demonstrated its use in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs. This research highlights the compound's role in producing specific enantiomers crucial for the effectiveness of certain pharmaceuticals.
  • Material Science and Surface Chemistry

    • In material science, 3-Chloro-2-nitrophenylacetic acid plays a role in understanding surface chemistry and material interactions. A study by Ramírez-Delgado et al. (2017) investigated the spontaneous decomposition of carboxylic acid mixtures and their interaction with carbon surfaces. This research provides insights into the chemical behavior of these compounds and their potential applications in surface modification.
  • Organic Synthesis and Chemical Reactions

    • The compound is also significant in organic synthesis, where it's used as a precursor or intermediate in various chemical reactions. For instance, Wei Xianyong (2006) explored its transformation into different organic compounds, demonstrating its versatility in synthetic chemistry.
  • Environmental Analysis and Sensing Technologies

    • Research by Yu et al. (2022) utilized a similar compound, 4-chloro-2-methylphenoxyacetic acid, in the development of sensors for detecting environmental pollutants. This indicates the potential for 3-Chloro-2-nitrophenylacetic acid in environmental monitoring and pollutant detection.

Safety And Hazards

The safety data sheet for 3-Chloro-2-nitrophenylacetic acid indicates that it may cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects .

properties

IUPAC Name

2-(3-chloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJTYQBHLXPJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475717
Record name 3-Chloro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-nitrophenylacetic acid

CAS RN

23066-21-9
Record name 3-Chloro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WF Wittman - 1965 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been 65—11,435 m icrofilm ed exactly as received WITTMAN, W illiam Francis, 1937— THE OXIDATIVE—…
Number of citations: 2 search.proquest.com
R FENG, J SONG, L CHEN, L MA, J ZHANG, G SUN - Transat ions of Tianjin …, 2002
Number of citations: 3

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